molecular formula C13H10N4O2 B3071437 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-62-5

1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071437
CAS RN: 1011396-62-5
M. Wt: 254.24 g/mol
InChI Key: XXBXVBMXYIUBRR-UHFFFAOYSA-N
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Description

The compound “1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also has a carboxylic acid group (-COOH) at the 4-position and a methyl group (-CH3) at the 1-position of the pyrazolo[3,4-b]pyridine core. Additionally, there is a pyridin-3-yl group attached at the 6-position .


Molecular Structure Analysis

The molecular structure of this compound, based on its IUPAC name, would be expected to have a bicyclic system (pyrazolo[3,4-b]pyridine) with a carboxylic acid group, a methyl group, and a pyridin-3-yl group attached. The exact three-dimensional structure and conformation would depend on the specific spatial arrangement of these groups and could be influenced by factors such as steric hindrance and electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyridine rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. MFCD09473433, as an organoboron reagent, can participate in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .

Antipromastigote Activity

A molecular simulation study revealed that MFCD09473433 exhibits potent in vitro antipromastigote activity. It binds favorably to the active site of LmPTR1 (Leishmania major pteridine reductase 1), suggesting its potential as an antileishmanial agent .

Antimicrobial Properties

Ali et al. synthesized pyrazolo[3,4-b]pyridine derivatives, including MFCD09473433. These compounds demonstrated moderate antimicrobial activity against bacterial strains (e.g., S. aureus, E. coli) and fungi (e.g., A. fumigatus). The specific mechanism of action warrants further investigation .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The compound could be of interest for further study, given the known biological activity of many pyridine derivatives. Potential areas of research could include exploring its synthesis, investigating its physical and chemical properties, and studying its biological activity .

Mechanism of Action

Target of Action

It has been found to exhibit potent in vitro antipromastigote activity

Mode of Action

A molecular simulation study showed that it has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to this site and interfere with its normal function, leading to its antipromastigote activity.

Biochemical Pathways

Given its potential interaction with the LmPTR1 pocket , it may affect pathways related to the life cycle of certain parasites

Result of Action

It has been found to exhibit potent in vitro antipromastigote activity , suggesting that it may inhibit the growth or development of certain parasites at the molecular or cellular level.

properties

IUPAC Name

1-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-17-12-10(7-15-17)9(13(18)19)5-11(16-12)8-3-2-4-14-6-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBXVBMXYIUBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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